

# Discovery and Isolation of Phenylspirodrimanes from *Stachybotrys chartarum*: A Technical Guide

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## Compound of Interest

Compound Name: *Stachartin C*

Cat. No.: *B15593284*

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This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of a prominent class of secondary metabolites from the fungus *Stachybotrys chartarum*—phenylspirodrimanes. While the specific compound "**Stachartin C**" remains elusive in prominent scientific literature, this document focuses on the broader family of "Stachartin-like" compounds, providing detailed methodologies and data that are representative of the isolation and characterization of novel phenylspirodrimanes.

## Introduction to Phenylspirodrimanes from *Stachybotrys chartarum*

*Stachybotrys chartarum*, commonly known as black mold, is a fungus capable of producing a diverse array of secondary metabolites.[1] Among these, phenylspirodrimanes are a significant class of meroterpenoids characterized by a drimane-type sesquiterpene skeleton linked to a benzene ring through a spirofuran ring.[2] This unique structural feature has attracted considerable interest due to the diverse biological activities exhibited by these compounds, including cytotoxic, anti-inflammatory, and antimicrobial properties.[3][4] The investigation into these compounds is crucial for understanding their potential therapeutic applications and toxicological significance.

## Experimental Protocols

This section details the generalized experimental workflow for the cultivation of *Stachybotrys chartarum*, followed by the extraction, isolation, and purification of phenylspirodrimanes.

## Fungal Cultivation and Extraction

Successful isolation of phenylspirodrimanes begins with the effective cultivation of *Stachybotrys chartarum* to promote the production of these secondary metabolites.

Materials:

- *Stachybotrys chartarum* strain (e.g., from a culture collection)
- Potato Dextrose Agar (PDA) medium
- Petri dishes or liquid culture flasks
- Incubator
- Ethyl acetate (EtOAc)
- Methanol (MeOH)
- Rotary evaporator
- Freeze-dryer

Protocol:

- Inoculation and Cultivation: Inoculate the *Stachybotrys chartarum* strain onto PDA medium in Petri dishes or into a liquid PDA medium. Incubate the cultures at 25-28°C for 14-21 days in the dark.
- Harvesting: For solid cultures, scrape the fungal mycelia and the agar from the Petri dishes. For liquid cultures, separate the mycelia from the broth by filtration.
- Extraction:
  - Freeze-dry the harvested fungal material.

- Submerge the dried material in a suitable solvent, typically ethyl acetate (EtOAc), and perform extraction at room temperature with agitation for 24-48 hours. This process is often repeated multiple times to ensure complete extraction.
- Combine the solvent extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

## Isolation and Purification

The crude extract, a complex mixture of various metabolites, requires a multi-step chromatographic process to isolate individual phenylspirodrimanes.

Materials:

- Crude extract from *S. chartarum*
- Silica gel for column chromatography
- Solvents for chromatography (e.g., n-hexane, ethyl acetate, methanol, acetonitrile, water)
- High-Performance Liquid Chromatography (HPLC) system (preparative and analytical)
- C18 reverse-phase HPLC column

Protocol:

- Silica Gel Column Chromatography (Initial Fractionation):
  - Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
  - Pack a glass column with silica gel slurried in a non-polar solvent (e.g., n-hexane).
  - Load the adsorbed sample onto the top of the column.
  - Elute the column with a stepwise gradient of increasing polarity, for example, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate, followed by gradients with methanol.

- Collect fractions and monitor their composition using Thin Layer Chromatography (TLC) or analytical HPLC.
- Preparative High-Performance Liquid Chromatography (HPLC) for Purification:
  - Combine fractions containing compounds of interest based on their chromatographic profiles.
  - Subject these combined fractions to further purification using preparative reverse-phase HPLC (RP-HPLC) with a C18 column.
  - Use a gradient elution system, typically with water and acetonitrile or methanol as the mobile phases, to separate individual compounds.[3]
  - Collect the peaks corresponding to pure compounds, guided by UV detection.
  - Remove the solvent from the collected fractions to yield the purified phenylspirodrimanes.

## Data Presentation: Characterization of Representative Phenylspirodrimanes

The structural elucidation of isolated phenylspirodrimanes is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

### Spectroscopic Data

The following tables summarize the characteristic  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for two representative phenylspirodrimanes, Stachybotrylactam and a generic Stachybotrin derivative, as reported in the literature.[5]

Table 1:  $^1\text{H}$  and  $^{13}\text{C}$  NMR Spectroscopic Data for Stachybotrylactam in  $\text{CD}_3\text{OD}$

Position	$\delta C$ (ppm)	$\delta H$ (ppm, mult., J in Hz)
1	39.8	1.09 (m), 1.90 (m)
2	19.5	1.56 (m)
3	42.4	3.33 (s)
4	34.0	-
5	56.1	2.15 (m)
6	22.1	1.56 (m), 1.90 (m)
7	42.5	1.56 (m)
8	37.7	1.90 (m)
9	51.8	-
10	88.1	-
11	49.9	2.86 (d, 16.9), 3.24 (d, 16.9)
12	21.8	0.74 (d, 6.5)
13	14.8	0.98 (s)
14	33.6	0.89 (s)
15	28.5	1.06 (s)
1'	125.9	-
2'	155.0	-
3'	102.8	6.69 (s)
4'	158.4	-
5'	112.5	-
6'	147.1	-
7'	170.1	-
8'	64.2	4.29 (d, 17.2), 4.74 (d, 17.2)

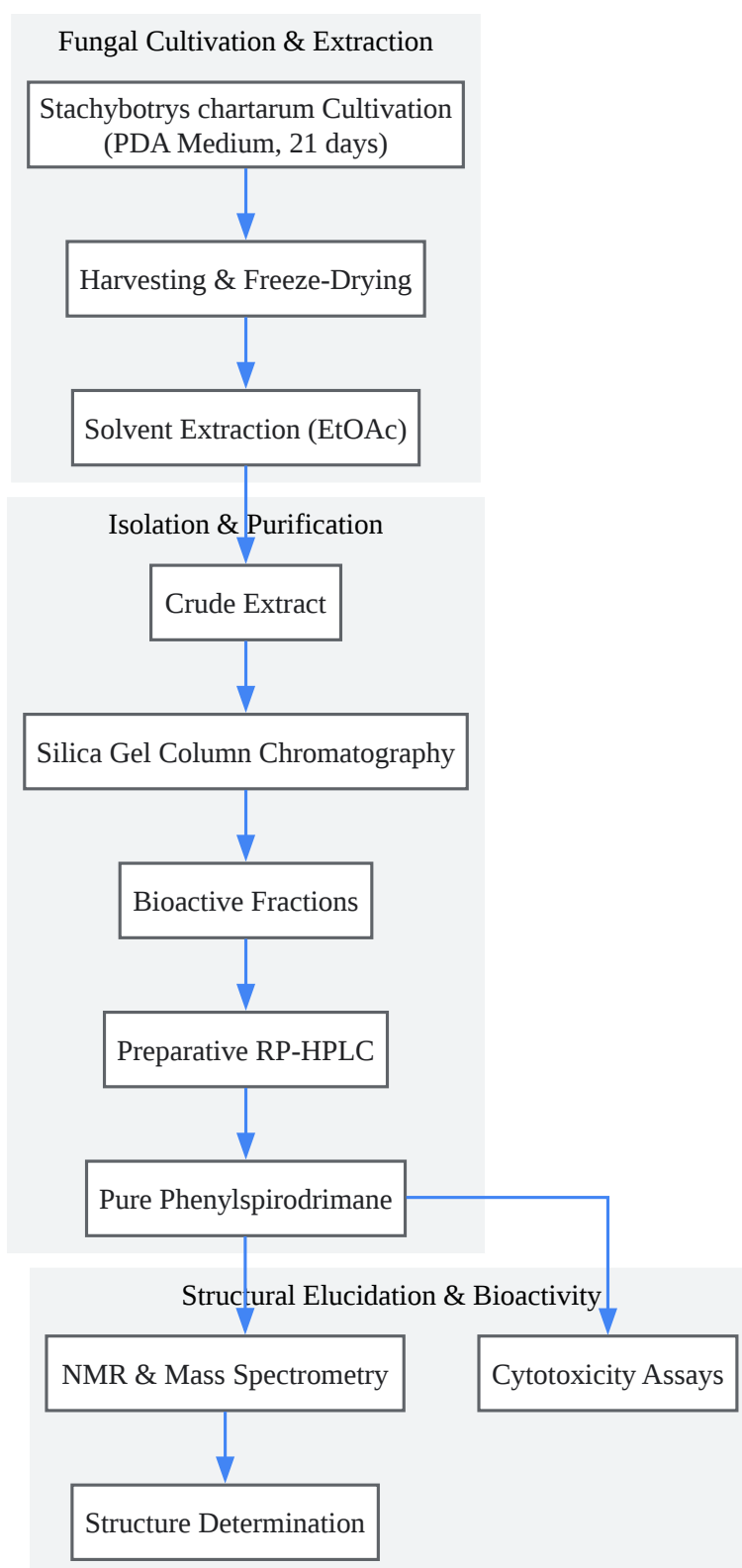
Table 2: Cytotoxicity Data of Selected Phenylspirodrimananes[3][6]

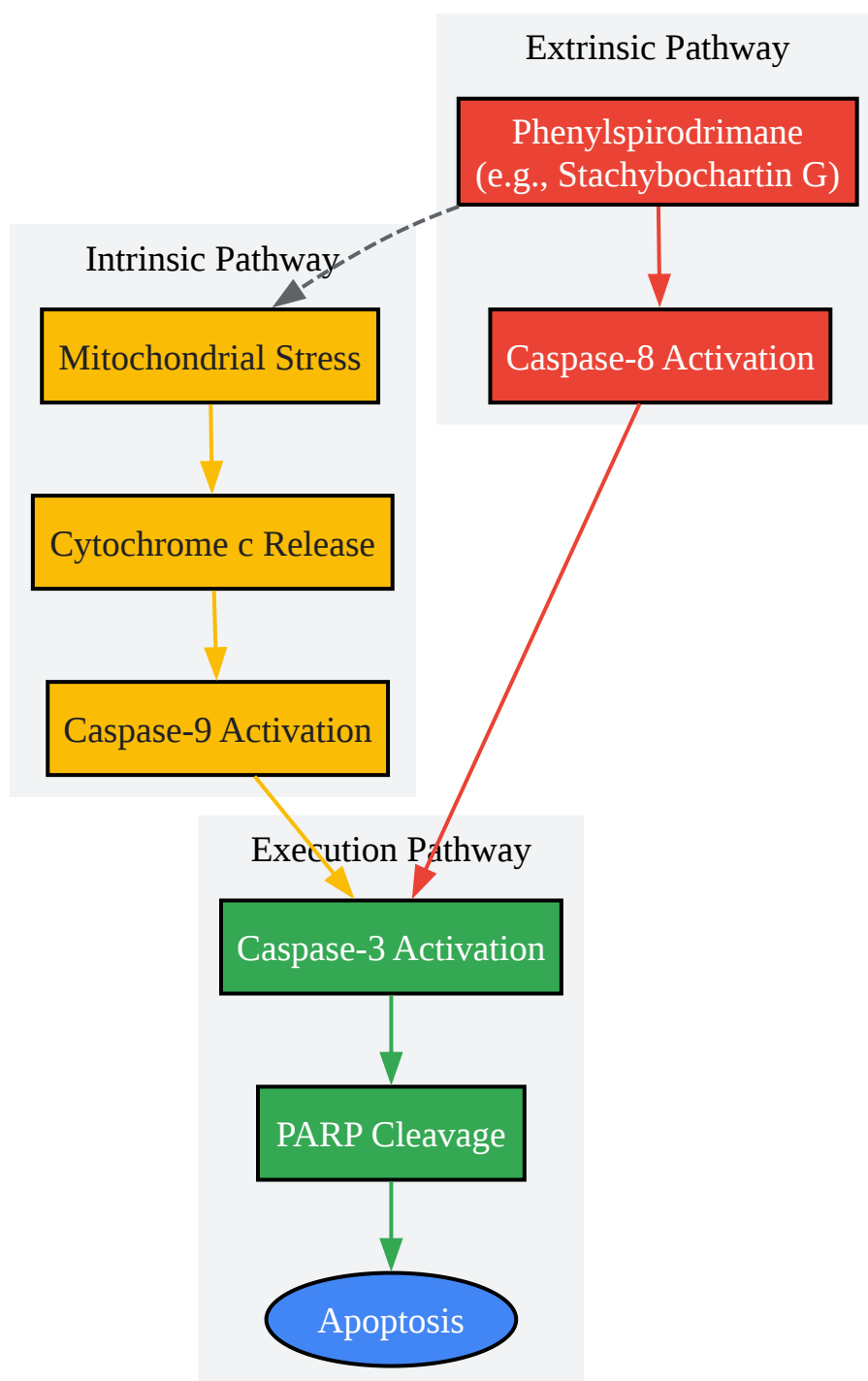
Compound	Cell Line	IC <sub>50</sub> (μM)
Stachybotrylactam	786 (Renal Cancer)	0.3 - 1.5
Stachybotrylactam acetate	786 (Renal Cancer)	0.3 - 1.5
2α-acetoxystachybotrylactam acetate	786 (Renal Cancer)	0.3 - 1.5
Bistachybotrysin A	A549 (Lung Cancer)	2.8 - 7.5
Bistachybotrysin B	A549 (Lung Cancer)	2.8 - 7.5
Stachybochartin C	U-2OS (Osteosarcoma)	Potent activity
Stachybochartin G	U-2OS (Osteosarcoma)	Potent activity

## Visualizations: Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) to illustrate key processes.

## Experimental Workflow





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